

# A Comprehensive Technical Guide to 4-Azaspiro[2.4]heptan-5-one

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## Compound of Interest

Compound Name: 4-Azaspiro[2.4]heptan-5-one

Cat. No.: B1278645

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InChI Key: VQUZFCQUXHZVOW-UHFFFAOYSA-N

This technical guide provides a detailed overview of **4-Azaspiro[2.4]heptan-5-one**, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. While detailed experimental data for this specific compound is not extensively available in public literature, this document consolidates the known information and presents a putative experimental workflow based on established synthetic methodologies for analogous structures.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **4-Azaspiro[2.4]heptan-5-one** is presented below. This data is aggregated from various chemical databases and predictive models.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO	PubChem[1]
Molecular Weight	111.14 g/mol	Ambeed.com[2]
InChI Key	VQUZFCQUXHZVOW-UHFFFAOYSA-N	PubChem[1]
CAS Number	308266-51-5	Ambeed.com[2]
SMILES	<chem>O=C1NCC2(C1)CC2</chem>	Ambeed.com[2]
Predicted XLogP3	-0.6	PubChem
Predicted Hydrogen Bond Donor Count	1	PubChem
Predicted Hydrogen Bond Acceptor Count	1	PubChem
Predicted Rotatable Bond Count	0	PubChem
Predicted Exact Mass	111.06841391 g/mol	PubChem
Predicted Monoisotopic Mass	111.06841391 g/mol	PubChem
Predicted Topological Polar Surface Area	29.1 Å <sup>2</sup>	PubChem

## Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4-Azaspiro[2.4]heptan-5-one** is not readily available in the surveyed literature. However, based on the synthesis of structurally similar compounds, such as 4-azaspiro[2.4]hept-6-en-5-ones and derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid, a plausible synthetic route can be proposed. The following outlines a hypothetical multi-step synthesis.

Proposed Synthetic Pathway:

A potential synthetic approach could involve the construction of the spirocyclic lactam core through a key cyclization step. One possible strategy is the intramolecular cyclization of a suitably functionalized cyclopropane derivative.

- **Step 1: Synthesis of a Cyclopropane Precursor.** This could be achieved through the reaction of a malonic ester derivative with a 1,2-dihaloethane to form the cyclopropane ring, followed by functional group manipulation to introduce the necessary amine and carboxylic acid functionalities.
- **Step 2: Intramolecular Amidation.** The resulting amino acid would then be subjected to intramolecular amidation to form the lactam ring of **4-Azaspiro[2.4]heptan-5-one**. This cyclization can typically be promoted by coupling agents such as dicyclohexylcarbodiimide (DCC) or by heating to induce thermal cyclization.

#### General Characterization Protocol:

Following a successful synthesis, the structure and purity of **4-Azaspiro[2.4]heptan-5-one** would be confirmed using a standard battery of analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired to confirm the chemical structure, including the connectivity of atoms and the number of protons and carbons.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would identify the presence of key functional groups, notably the characteristic C=O stretch of the lactam and the N-H stretch.
- **Melting Point Analysis:** The melting point would be determined to assess the purity of the synthesized compound.

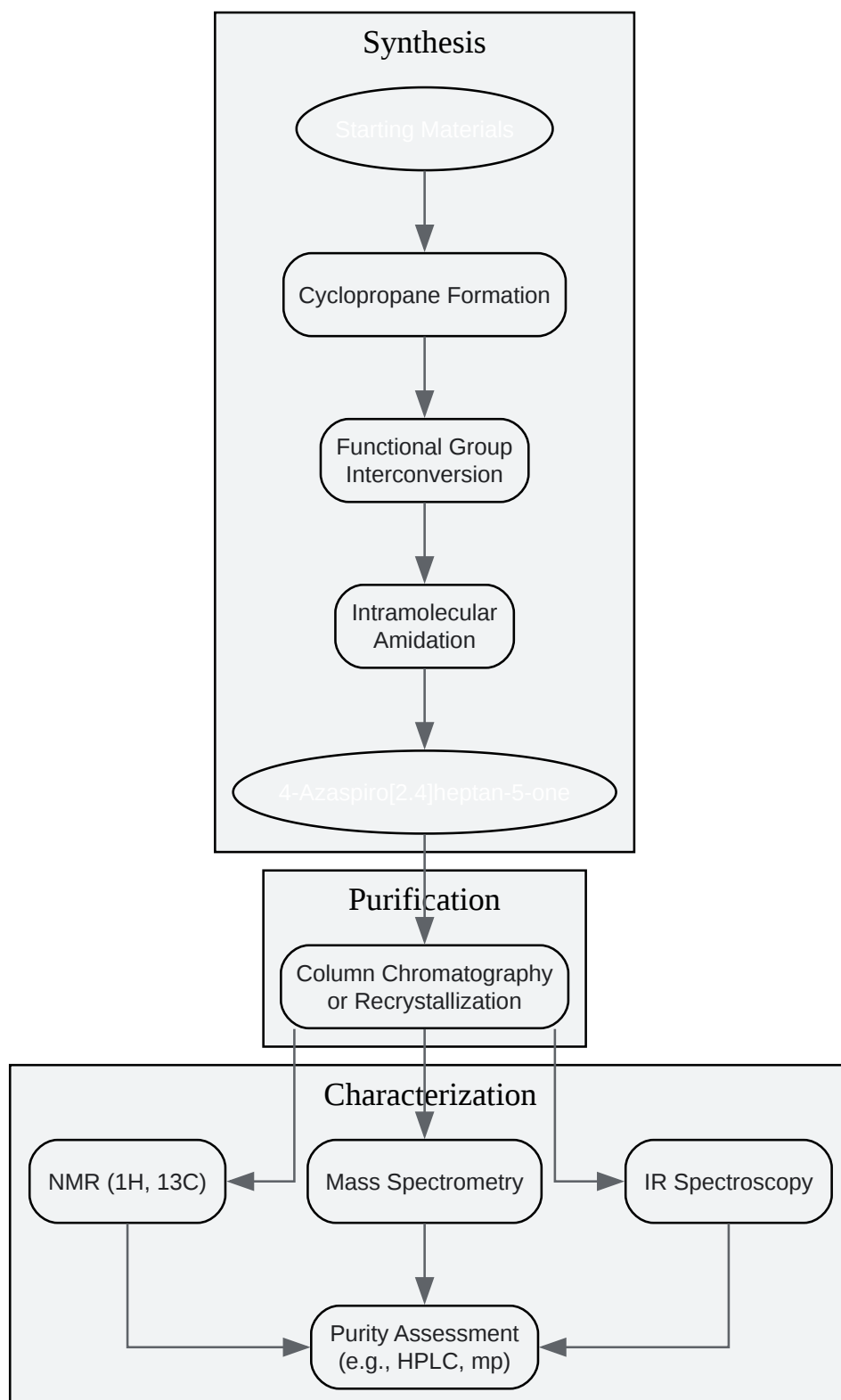
## Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and the signaling pathways in which **4-Azaspiro[2.4]heptan-5-one** may be involved. However, the broader class of azaspirocyclic compounds has been investigated for a range of biological

activities. For instance, derivatives of 5-azaspiro[2.4]heptane have been explored as potent orexin receptor antagonists.[3] Further research is required to elucidate the specific pharmacological profile of **4-Azaspiro[2.4]heptan-5-one**.

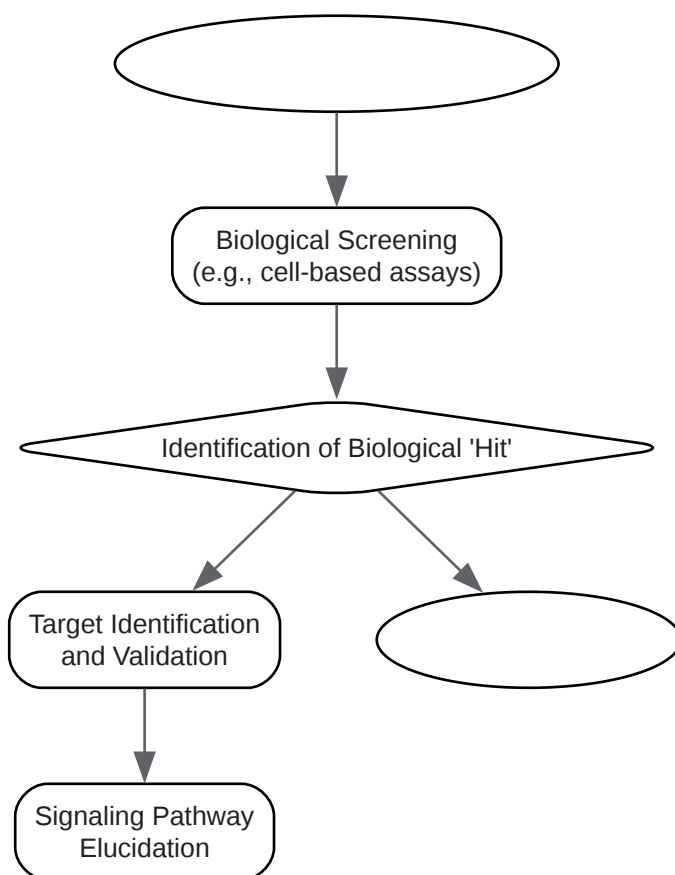
## Visualizations

To illustrate a potential experimental workflow for the synthesis and characterization of **4-Azaspiro[2.4]heptan-5-one**, the following diagrams are provided.



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Caption: Proposed workflow for the synthesis and characterization of **4-Azaspiro[2.4]heptan-5-one**.



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Caption: Logical workflow for the biological evaluation of **4-Azaspiro[2.4]heptan-5-one**.

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## References

- 1. PubChemLite - 4-azaspiro[2.4]heptan-5-one (C<sub>6</sub>H<sub>9</sub>NO) [pubchemlite.lcsb.uni.lu]
- 2. 308266-51-5|4-Azaspiro[2.4]heptan-5-one| Ambeed [ambeed.com]

- 3. researchgate.net [researchgate.net]
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